molecular formula C16H13F2N3O B4505466 N-[1-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B4505466
M. Wt: 301.29 g/mol
InChI Key: XEWCJWSXFFSNHX-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H13F2N3O and its molecular weight is 301.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.10266837 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide, and similar compounds, are of interest in the field of organic chemistry for their synthesis and structural characterization. Researchers have developed various synthetic routes and methodologies to create benzimidazole derivatives due to their significant chemical and pharmaceutical properties. For instance, the synthesis of benzimidazole derivatives through reactions involving ethyl chloroacetate and hydrazine hydrate, followed by cyclocondensation with aromatic acids, has been explored to evaluate their antimicrobial activity, showcasing their potential in developing new therapeutic agents (Salahuddin et al., 2017).

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been a significant focus, with studies demonstrating their effectiveness against various bacterial and fungal strains. The structure-activity relationship (SAR) of these compounds has been investigated, revealing that modifications to the benzimidazole core can enhance antimicrobial efficacy. This has implications for designing new antibiotics to combat resistant microbial strains (Salahuddin et al., 2017).

Catalytic Applications

Benzimidazole derivatives have also found applications in catalysis, demonstrating their versatility in organic synthesis. For example, complexes containing benzimidazole ligands have been synthesized and shown to catalyze dehydrogenative amidation and amination reactions efficiently. This highlights the potential of benzimidazole derivatives in facilitating diverse organic transformations, contributing to the development of more efficient and selective synthetic processes (Xiao-Wei Xie & H. Huynh, 2015).

DNA Interaction and Anticancer Activity

The interaction of benzimidazole derivatives with DNA and their anticancer activity has been a subject of research, with studies focusing on understanding how these compounds bind to DNA and induce cellular effects. Such interactions have implications for designing new anticancer drugs that target DNA or interfere with cell division processes. The synthesis of benzimidazole-based Schiff base copper(II) complexes and their DNA binding, cellular DNA lesion, and cytotoxicity studies underscore the therapeutic potential of these compounds in cancer treatment (Anup Paul et al., 2015).

Green Synthesis and Environmental Considerations

The development of environmentally benign synthetic methods for benzimidazole derivatives is an area of growing interest. Green chemistry approaches aim to minimize the environmental impact of chemical synthesis by reducing the use of hazardous reagents and improving the efficiency of synthetic processes. Research into the green synthesis of benzimidazole derivatives using eco-friendly solvents and conditions reflects this trend, contributing to the sustainable production of these compounds (E. Laxminarayana et al., 2021).

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-9(15-20-12-7-2-3-8-13(12)21-15)19-16(22)14-10(17)5-4-6-11(14)18/h2-9H,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWCJWSXFFSNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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